2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,3-thiazole-4-amine with 4-chloro-1,3-thiazole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis process to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of thiazole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is unique due to its dual thiazole rings and the specific arrangement of functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H12N2S2, with a molecular weight of approximately 284.39 g/mol. The structure consists of a thiazole ring system, which is known for its diverse biological activities.
Synthesis
The synthesis of thiazole derivatives typically involves multi-step processes including cyclization reactions. For this specific compound, methods often include the condensation of thioamide derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Studies report IC50 values in the low micromolar range for several thiazole derivatives, indicating potent anticancer activity. For instance, compounds with similar structural features have shown IC50 values around 1.61 µg/mL against A-431 cells and 1.98 µg/mL against other cancer types .
Antimicrobial Properties
Thiazole compounds have also been investigated for their antimicrobial properties. The presence of the phenyl group in this compound enhances its interaction with microbial targets, leading to significant antibacterial and antifungal activities.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural features:
- Substituents : Electron-donating groups on the phenyl ring have been shown to enhance cytotoxicity. For example, methyl substitutions can significantly increase activity due to improved electron density .
- Thiazole Ring Modifications : The position and type of substituents on the thiazole ring can dramatically affect the compound's biological profile. Compounds with halogen substitutions often exhibit enhanced activity due to increased lipophilicity and better binding affinity to biological targets .
Case Studies
A notable study involved testing various thiazole derivatives against human cancer cell lines. Among them, compounds structurally similar to this compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis .
Data Summary
Activity Type | IC50 Value (µg/mL) | Target Cell Line |
---|---|---|
Anticancer | 1.61 | A-431 |
Antimicrobial | Varies | Various bacterial strains |
Properties
CAS No. |
918793-44-9 |
---|---|
Molecular Formula |
C19H13N3O2S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[4-(2-phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2S2/c23-18(24)16-11-26-19(22-16)20-14-8-6-12(7-9-14)15-10-25-17(21-15)13-4-2-1-3-5-13/h1-11H,(H,20,22)(H,23,24) |
InChI Key |
PCZSGQXMTZQROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C(=O)O |
Origin of Product |
United States |
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